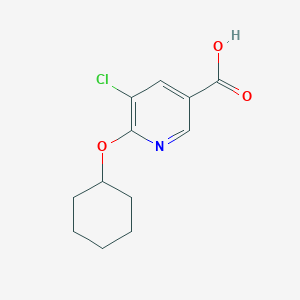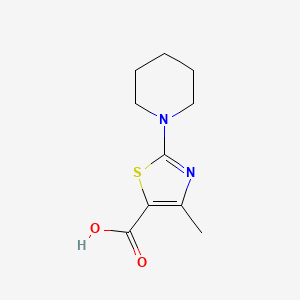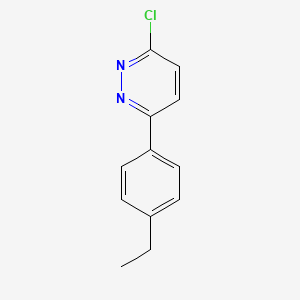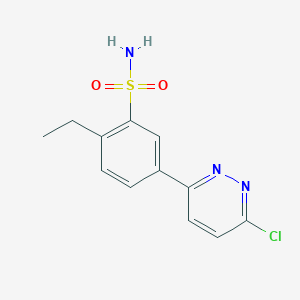
(2-Chloro-6-methoxyphenyl)methanol
Vue d'ensemble
Description
(2-Chloro-6-methoxyphenyl)methanol is a chemical compound with the CAS Number: 1038726-89-4 . It has a molecular weight of 172.61 and its IUPAC name is (2-chloro-6-methoxyphenyl)methanol .
Molecular Structure Analysis
The InChI code for (2-Chloro-6-methoxyphenyl)methanol is 1S/C8H9ClO2/c1-11-8-4-2-3-7(9)6(8)5-10/h2-4,10H,5H2,1H3 . This code provides a specific representation of the molecule’s structure.
Physical And Chemical Properties Analysis
(2-Chloro-6-methoxyphenyl)methanol is a solid . Unfortunately, other physical and chemical properties like boiling point, melting point, etc., are not available in the retrieved information.
Applications De Recherche Scientifique
Organic Synthesis Intermediates
(2-Chloro-6-methoxyphenyl)methanol: is often used as an intermediate in organic synthesis. Its unique chemical structure allows it to be a precursor for various organic compounds. For instance, it can undergo further chlorination, methylation, or coupling reactions to synthesize complex molecules for pharmaceuticals or agrochemicals .
Pharmaceutical Research
In the pharmaceutical industry, this compound can be utilized to develop new drug candidates. Its chloro- and methoxy- groups are common motifs in drug molecules, which can interact with biological targets to produce therapeutic effects. It may be involved in the synthesis of novel anti-inflammatory or anticancer agents .
Agrochemical Development
The chlorinated phenols, such as (2-Chloro-6-methoxyphenyl)methanol , are valuable in creating pesticides and herbicides. They can be transformed into active ingredients that control pests and weeds, contributing to increased agricultural productivity .
Material Science
This compound can serve as a building block in the synthesis of advanced materials. For example, it can be incorporated into polymers to impart specific properties like increased resistance to degradation or improved mechanical strength .
Dye and Pigment Production
(2-Chloro-6-methoxyphenyl)methanol: can be used to synthesize dyes and pigments. Its molecular structure allows for the attachment of various functional groups, leading to the creation of colorants with desired hues and stabilities for industrial applications .
Flavorings and Fragrances
In the flavor and fragrance industry, this compound’s methoxy group can contribute to the creation of aromatic compounds. It can be used to synthesize molecules that mimic natural scents or tastes, enhancing the sensory qualities of consumer products .
Propriétés
IUPAC Name |
(2-chloro-6-methoxyphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO2/c1-11-8-4-2-3-7(9)6(8)5-10/h2-4,10H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHQPIROAMKRZSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)Cl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chloro-6-methoxyphenyl)methanol | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4-Chlorobenzoyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B1414775.png)

![2-[(5-Chloro-2-methoxyphenyl)amino]acetic acid](/img/structure/B1414782.png)



![3-{[(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)amino]methyl}benzonitrile](/img/structure/B1414788.png)

![N-[2-(difluoromethoxy)phenyl]-1-methylpiperidin-4-amine](/img/structure/B1414790.png)



